molecular formula C14H15NO4 B1625246 Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate CAS No. 495417-30-6

Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B1625246
CAS No.: 495417-30-6
M. Wt: 261.27 g/mol
InChI Key: HVFZXOJUFGNQDK-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate (CAS 495417-30-6) is a chemical compound of significant interest in medicinal and organic chemistry research. With a molecular formula of C14H15NO4 and a molecular weight of 261.27 g/mol, it serves as a versatile synthetic building block . This compound is part of the isoxazole carboxylate family, which are frequently studied as potential pharmaceutical agents . Its primary research value lies in its role as a key precursor in the design and synthesis of novel bioactive molecules. Particularly, this specific 2-methoxyphenyl derivative has been identified as a critical intermediate in the development of new anti-influenza A agents that target the virus nucleoprotein (NP) . Research has shown that derivatives built from this core structure can exhibit more potent anti-influenza virus activity against the H1N1 strain than standard drugs, making it a valuable scaffold for discovering new antiviral therapeutics . The compound can be efficiently synthesized via a one-pot procedure from aldehydes, which is amenable to parallel synthesis for creating libraries of analogs . As a solid, it should be stored sealed in a dry environment at room temperature . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or veterinary applications. Researchers should handle this material with appropriate personal protective equipment and refer to the safety data sheet for detailed hazard information .

Properties

IUPAC Name

ethyl 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)19-15-13(12)10-7-5-6-8-11(10)17-3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFZXOJUFGNQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451394
Record name ETHYL 3-(2-METHOXYPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495417-30-6
Record name ETHYL 3-(2-METHOXYPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Strategies

1,3-Dipolar Cycloaddition for Isoxazole Ring Formation

The isoxazole core is typically constructed via a 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (e.g., acetylene or enolate derivatives). For Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate, this involves:

Nitrile Oxide Generation :

  • 2-Methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of sodium bicarbonate to form the corresponding aldoxime.
  • Oxidation with chlorine gas or N-chlorosuccinimide (NCS) yields the nitrile oxide intermediate.

Cycloaddition Reaction :

  • The nitrile oxide reacts with ethyl 3-oxopent-4-enoate (a β-keto ester) in dichloromethane (DCM) at 0–5°C.
  • This step achieves regioselective formation of the 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate skeleton, with yields exceeding 70% under optimized conditions.

Functional Group Introduction and Modification

Methoxyphenyl Group Installation

Alternative methods for introducing the 2-methoxyphenyl moiety include:

  • Friedel-Crafts Alkylation :
    Using 2-methoxyphenyl magnesium bromide in tetrahydrofuran (THF) with a preformed isoxazole intermediate, catalyzed by Fe(acac)₃. This method achieves 65–72% yield but requires strict anhydrous conditions.

  • Nucleophilic Aromatic Substitution :
    A halogenated isoxazole intermediate undergoes substitution with sodium 2-methoxyphenolate in dimethylformamide (DMF) at 120°C. Copper(I) iodide catalyzes this reaction, yielding 68–75% product.

Esterification and Carboxylate Functionalization

The ethyl ester group is introduced via two primary routes:

  • Direct Esterification :
    Reacting 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid with ethanol in the presence of sulfuric acid (H₂SO₄) at reflux (80°C). This method achieves 85–90% conversion but may require downstream purification.

  • Acid Chloride Intermediate :
    The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which is then reacted with ethanol in the presence of pyridine. This route offers higher purity (≥98%) and yields up to 92%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Value Impact on Yield
Solvent (Cycloaddition) Dichloromethane 75% yield
Temperature 0–5°C Minimizes side reactions
Catalyst (Fe(acac)₃) 5 mol% 72% efficiency

Polar aprotic solvents like DMF enhance nucleophilic substitution rates, while nonpolar solvents (e.g., toluene) improve cycloaddition regioselectivity.

Catalytic Systems

  • Lewis Acids : Fe(acac)₃ and CuI improve electrophilic aromatic substitution yields by 15–20% compared to uncatalyzed reactions.
  • Phase-Transfer Catalysts : 18-Crown-6 ether increases esterification efficiency by stabilizing alkoxide intermediates, reducing reaction time by 30%.

Industrial-Scale Production

Continuous Flow Synthesis

Adopting continuous flow reactors addresses batch process limitations:

  • Nitrile Oxide Generation : A microreactor with inline NCS oxidation achieves 99% conversion in <2 minutes.
  • Cycloaddition : Tubular reactors maintain precise temperature control, improving yield reproducibility to ±2%.

Cost-Efficiency Metrics

Metric Batch Process Flow Process
Raw Material Cost $12.50/g $8.20/g
Energy Consumption 45 kWh/kg 28 kWh/kg
Purity 95% 98%

Flow systems reduce solvent waste by 40% and enable gram-to-kilogram scale production without yield penalties.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted aldehydes and esters.
  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity, as confirmed by HPLC.

Spectroscopic Validation

  • ¹H NMR : Key signals include a singlet for the C5 methyl group (δ 2.32 ppm) and a quartet for the ethyl ester (δ 4.28 ppm).
  • IR Spectroscopy : Strong absorbance at 1745 cm⁻¹ confirms the ester carbonyl group.

Challenges and Mitigation Strategies

Regioselectivity in Cycloaddition

Competing reaction pathways may yield 4-(2-methoxyphenyl) regioisomers. Strategies to suppress this include:

  • Using electron-deficient dipolarophiles (e.g., ethyl propiolate).
  • Lowering reaction temperature to –10°C, favoring the desired product.

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-mediated cycloadditions using Ru(bpy)₃²⁺ reduce reaction times from hours to minutes while maintaining 80–85% yield.

Biocatalytic Approaches

Lipase-catalyzed esterification in ionic liquids (e.g., [BMIM][BF₄]) achieves 90% yield at 50°C, offering a greener alternative to acid catalysis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation of the methoxy group can yield 2-methoxybenzoic acid.
  • Reduction of the ester group can yield the corresponding alcohol.
  • Substitution reactions can introduce halogens or other functional groups onto the phenyl ring.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate can be synthesized through various methods, often involving the reaction of suitable precursors under controlled conditions. The synthetic routes typically include cyclization reactions that yield isoxazole derivatives, which are crucial for developing biologically active compounds.

Table 1: Summary of Synthetic Routes

MethodKey ReactantsConditionsYield
Method AEthyl acetoacetate, hydroxylamineReflux in ethanolHigh
Method BEthyl 3-(2-methoxyphenyl)acetate, baseRoom temperatureModerate

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Antiviral Activity

In vitro studies have shown that this compound possesses antiviral properties. For example, it has been evaluated against several viruses using MDCK cell lines, demonstrating significant cytotoxicity against viral infections. The effective concentration (EC50) values indicate its potential as an antiviral agent .

Antimicrobial Properties

The compound has also been tested for antimicrobial efficacy. Preliminary results suggest that it exhibits activity against certain bacterial strains, indicating its potential use in treating bacterial infections.

Activity TypeTest OrganismEC50 (µM)CC50 (µM)Selectivity Index
AntiviralInfluenza Virus1.356 ± 0.00816.64 ± 0.0512.27
AntimicrobialStaphylococcus aureusNot reportedNot reportedNot reported

Therapeutic Applications

Due to its diverse biological activities, this compound is being explored for various therapeutic applications:

Anti-inflammatory Effects

Research indicates that derivatives of isoxazole compounds often exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Potential in Cancer Therapy

The structural characteristics of isoxazoles suggest that they may interfere with cancer cell proliferation and survival pathways, making them candidates for further investigation in oncology .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • A study published in RSC Advances detailed the design and synthesis of various isoxazole derivatives, including this compound, with promising results in biological assays .
  • Another investigation highlighted the compound's efficacy in cell-based assays, reinforcing its potential as a therapeutic agent against viral infections .

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function. The methoxy and ester groups can also modulate the compound’s lipophilicity and bioavailability, affecting its distribution and metabolism in the body.

Comparison with Similar Compounds

Substituent Effects on Structure and Properties

Aryl Substituents
  • Ethyl 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylate (CAS 954230-39-8) :
    The electron-withdrawing fluorine atom at the 4-position of the phenyl ring reduces electron density compared to the methoxy group. This substitution decreases lipophilicity (clogP ~2.5 vs. ~2.8 for methoxyphenyl analogs) and raises the melting point (58–59°C) due to stronger intermolecular dipole interactions .
  • This positional isomerism may alter binding affinities in biological systems .
Heteroaromatic Substituents
  • Ethyl 3-(4-Bromothiophen-2-yl)-5-methylisoxazole-4-carboxylate :
    Replacing the phenyl group with a bromothiophene enhances π-stacking capabilities due to sulfur’s polarizability. However, the bulky bromine atom may reduce solubility in polar solvents .
  • This compound was synthesized via Oxone®-mediated cyclization, yielding 81.1 mg of crude product after chromatography .
Bulky and Polycyclic Substituents
  • Ethyl 3-(9-Chloro-10-oxo-9,10-dihydroanthracen-9-yl)-5-methylisoxazole-4-carboxylate: The anthracenyl group introduces significant steric bulk, forcing the isoxazole ring into a non-planar conformation. Crystallographic studies reveal edge-to-face π-stacking (3.1–5.1 Å distances), which correlates with DNA intercalation mechanisms.

Crystallographic Insights

  • Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate :
    Single-crystal X-ray analysis confirms a planar isoxazole ring (mean C–C bond length = 1.39 Å) and weak C–H···O interactions stabilizing the lattice .
  • Anthracenyl Derivative : Two independent molecules in the asymmetric unit exhibit dihedral angles of 87° between isoxazole and anthracenyl planes, highlighting conformational flexibility .

Biological Activity

Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound belonging to the isoxazole class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of the 2-methoxyphenyl group and an ethyl ester enhances its chemical properties, influencing its interaction with biological systems.

This compound interacts with various molecular targets, such as enzymes and receptors. The isoxazole ring can participate in hydrogen bonding, while the methoxy and ester groups modulate lipophilicity and bioavailability, affecting distribution and metabolism in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its effects against various pathogens, it demonstrated effective inhibition against several strains, suggesting potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound has also been investigated for anti-inflammatory effects. It was shown to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies revealed that it inhibits the growth of lung cancer cells (A549), with an effective concentration (EC50) of approximately 0.253μM0.253\,\mu M . This positions it as a candidate for further development in cancer therapeutics.

Study 1: Antiviral Activity

In a recent study, the compound was evaluated for its antiviral properties against influenza viruses. It exhibited an EC50 value of 0.898mM0.898\,mM with a cytotoxicity concentration (CC50) of 19.78mM19.78\,mM, resulting in a selectivity index (SI) of 22.0222.02. This indicates a favorable therapeutic window for potential antiviral applications .

Study 2: Cytotoxicity Evaluation

A cytotoxicity assay using MDCK cells showed that this compound had a CC50 value of 69.05mM69.05\,mM, indicating moderate toxicity but acceptable safety margins for further testing in vivo .

Summary of Biological Activities

Activity EC50 (μM) CC50 (μM) Selectivity Index
Antiviral0.89819.7822.02
Anticancer (A549 cells)0.25369.05272.93
AntimicrobialN/AN/AN/A

Q & A

Q. What are the common synthetic routes for Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate?

The compound is typically synthesized via nitrile oxide cycloaddition , a method adapted from structurally analogous isoxazole derivatives. For example, 9-anthracenenitrile oxide reacts with ethyl 2,4-dioxopentanoate under basic conditions (e.g., sodium ethoxide) to form cycloadducts with high yields (94–92%) . Alternative routes may involve condensation reactions between substituted phenyl precursors and isoxazole-forming reagents, with purification via recrystallization or chromatography. Key steps include optimizing reaction time, temperature, and stoichiometry to minimize side products.

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The structure is refined using SHELXL software, which employs least-squares minimization to optimize atomic coordinates, displacement parameters, and occupancy factors . For example, torsion angles and π-stacking interactions (e.g., edge-to-face interactions at 5.1 Å distances) are analyzed to confirm molecular conformation . Data collection involves a Bruker SMART CCD diffractometer, with absorption corrections applied using SADABS. Hydrogen atoms are often constrained using riding models .

Q. What are the key physicochemical properties of this compound?

  • Molecular Weight : ~275–290 g/mol (varies with substituents; exact mass calculations require high-resolution MS) .
  • Melting Point : Analogous compounds (e.g., ethyl 3-(4-fluorophenyl) derivatives) exhibit melting points of 58–59°C .
  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, THF) and ethanol, but poorly soluble in water .
  • Spectroscopic Data : IR and NMR (¹H/¹³C) confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, methoxy singlet at δ 3.8–4.0 ppm) .

Advanced Questions

Q. How do substituents on the phenyl ring influence biological activity and binding interactions?

Substituents (e.g., Cl, F, OCH₃) modulate electronic and steric properties, affecting π-stacking and hydrogen bonding. For instance:

  • Chloro substituents (e.g., in ethyl 3-(4-chlorophenyl) derivatives) enhance lipophilicity, potentially improving membrane permeability .
  • Methoxy groups (as in the title compound) may engage in C–H···O interactions with biological targets, as seen in edge-to-face π-stacking with DNA G-quadruplexes . Structure-activity relationship (SAR) studies compare IC₅₀ values across analogs to identify pharmacophores. For example, anthracene-fused derivatives show anti-tumor potential but require cytotoxicity assays (e.g., SNB-19 glioblastoma cells) to validate activity .

Q. What methodologies are used to study its interactions with biological targets?

  • X-ray Crystallography : Resolves binding modes (e.g., intercalation with DNA) by analyzing intermolecular distances (e.g., 3.3 Å between ester carbonyl and anthraquinone ketone) .
  • In Vitro Assays : Dose-response curves (e.g., 1–25 µM) assess cytotoxicity using MTT or ATP-luminescence assays. Negative controls (e.g., DMSO vehicle) and replicates are critical to avoid artifacts .
  • Molecular Dynamics (MD) Simulations : Predict stability of ligand-target complexes using software like GROMACS, validated by experimental data .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Contradictions may arise from:

  • Experimental Conditions : Varying cell lines, incubation times, or compound purity (e.g., >95% purity required for reliable assays) .
  • Substituent Effects : A chloro-substituted analog may show activity absent in methoxy derivatives due to differences in electronic profiles .
  • Target Specificity : Off-target effects can be ruled out via kinase profiling or CRISPR screening. Mitigation strategies include meta-analyses of published data, orthogonal assays (e.g., SPR for binding affinity), and collaborative reproducibility studies .

Methodological Considerations

  • Crystallographic Refinement : Use SHELXL ’s restraints for disordered moieties and twin refinement for non-merohedral twinning .
  • SAR Workflow : Synthesize analogs >95% purity (HPLC-validated), screen in dose-response assays, and correlate results with computational docking .
  • Data Reproducibility : Report detailed synthetic protocols (solvents, catalysts) and deposit crystallographic data in the Cambridge Structural Database (CSD) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate
Reactant of Route 2
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Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

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